5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine
Description
5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine is a bicyclic heterocyclic compound featuring fused pyrrole and imidazole rings with an amine substituent at the 6-position. Its molecular framework (C₆H₉N₃) enables diverse chemical modifications, making it a valuable scaffold in pharmaceutical and agrochemical research . The compound’s CAS number, 1864012-28-1, is associated with its dihydrochloride salt form, which enhances solubility and stability for practical applications .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-1-6-2-8-4-9(6)3-5/h2,4-5H,1,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFASMAIQFQCMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole derivatives . Another method includes the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through the Marckwald synthesis or from amino nitriles .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds.
Scientific Research Applications
5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein functions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrroloimidazole Derivatives
Compound 14d : 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile
- Structure : Contains bromine atoms on the benzylidene and aryl groups, along with a carbonitrile group.
- Properties : Melting point = 259–260°C; molecular weight = 559 g/mol.
Compound 14c : 5-Amino-3-(benzylideneamino)-1-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile
- Structure : Features a methoxy group on the phenyl ring.
- Properties : Melting point = 215–217°C; molecular weight = 473 g/mol.
- Applications : Methoxy groups improve solubility and may influence pharmacokinetics .
Compound 14f : 5-Amino-3-((4-bromobenzylidene)amino)-1-(p-tolyl)-7-(4-bromophenyl)-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile
Core Structural Modifications
5-Methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine
- Structure : Replaces imidazole with a triazole ring and adds a methyl group.
- Properties: Noted for high purity and versatility in organic synthesis.
- Applications : Used in agrochemicals to improve specificity and reduce environmental impact .
Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones (6a–d)
Halogenated Derivatives
1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
- Structure : Bromine at the 1-position.
- Applications : Serves as a precursor for Suzuki-Miyaura couplings .
2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole
Salt Forms and Solubility
(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride
- Properties : Molecular formula = C₆H₁₀ClN₃; enhanced water solubility due to hydrochloride formation.
- Applications : Favored in drug formulation for improved bioavailability .
Biological Activity
5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its distinct chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved efficacy.
The mechanism of action for this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, disrupting biochemical pathways critical for cellular function. This inhibition can lead to therapeutic effects in various disease models.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli. The antibacterial activity is influenced by the substitution patterns on the phenyl moiety of the compound.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 2–4 | Antistaphylococcal |
| 6b (Cl-substituted derivative) | 4 | Enhanced activity |
| 6e (Fluoro-substituted derivative) | 8 | Reduced activity |
The presence of halogen substituents such as chlorine enhances the antimicrobial potency significantly compared to other substituents like methyl or methoxy groups .
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial effects, this compound has shown cytotoxic activity against various cancer cell lines. For instance, derivatives of this compound have been tested against MCF-7 and HCT116 cell lines with IC50 values indicating promising anticancer potential.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| MCF-7 | 0.39 | Derivative A |
| HCT116 | 0.46 | Derivative B |
These findings suggest that modifications on the pyrroloimidazole core can lead to compounds with enhanced anticancer activity while maintaining specificity towards cancer cells over normal cells .
Case Studies
Several case studies highlight the biological activities of this compound:
- Antibacterial Study : A comprehensive evaluation of various derivatives showed that compounds with para-substituted chlorine exhibited the highest antibacterial activity against Gram-positive bacteria.
- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives effectively induced apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells.
- Mechanistic Insights : Further investigations revealed that these compounds could disrupt microtubule formation in cancer cells leading to cell cycle arrest.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
